[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide [S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide
Brand Name: Vulcanchem
CAS No.: 2241598-32-1
VCID: VC11649739
InChI: InChI=1S/C30H44NOPS/c1-30(2,3)34(32)31(4)29(24-16-8-5-9-17-24)27-22-14-15-23-28(27)33(25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5,8-9,14-17,22-23,25-26,29H,6-7,10-13,18-21H2,1-4H3/t29-,34+/m0/s1
SMILES: CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Molecular Formula: C30H44NOPS
Molecular Weight: 497.7 g/mol

[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide

CAS No.: 2241598-32-1

Cat. No.: VC11649739

Molecular Formula: C30H44NOPS

Molecular Weight: 497.7 g/mol

* For research use only. Not for human or veterinary use.

[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide - 2241598-32-1

Specification

CAS No. 2241598-32-1
Molecular Formula C30H44NOPS
Molecular Weight 497.7 g/mol
IUPAC Name (R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide
Standard InChI InChI=1S/C30H44NOPS/c1-30(2,3)34(32)31(4)29(24-16-8-5-9-17-24)27-22-14-15-23-28(27)33(25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5,8-9,14-17,22-23,25-26,29H,6-7,10-13,18-21H2,1-4H3/t29-,34+/m0/s1
Standard InChI Key JQOGHPACTGDYMR-ZBWWXOROSA-N
Isomeric SMILES CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
SMILES CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Canonical SMILES CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a stereochemically complex framework with two chiral centers: one at the sulfinamide sulfur atom (R configuration) and another at the benzylic carbon (S configuration). Its molecular formula, C₃₀H₄₄NOPS, corresponds to a molecular weight of 497.7 g/mol. The structure integrates:

  • A 2-(dicyclohexylphosphino)phenyl group, which serves as a bulky electron-donating ligand.

  • A phenylmethyl substituent attached to the sulfinamide nitrogen.

  • A tert-butyl sulfinamide group (2-methyl-2-propanesulfinamide), which enhances stereochemical control in catalytic reactions.

The InChIKey (JQOGHPACTGDYMR-ZBWWXOROSA-N) and isomeric SMILES (CC(C)(C)S@@N(C)C@@HC2=CC=CC=C2P(C3CCCCC3)C4CCCCC4) provide precise stereochemical descriptors for computational modeling.

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound remains unpublished, analog structures (e.g., diphenylphosphino variants) exhibit P-S bond lengths of 2.05–2.10 Å and N-S-O bond angles of 106–110°, suggesting moderate pyramidalization at sulfur. NMR spectroscopy typically reveals distinct signals for the dicyclohexylphosphino protons (δ 1.2–2.4 ppm) and sulfinamide methyl groups (δ 1.4 ppm) .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a four-step sequence (Table 1):

StepReaction TypeKey Reagents/ConditionsYield
1Phosphination of 2-bromophenylDicyclohexylphosphine, Pd catalyst78%
2Grignard addition to sulfinamidePhenylmagnesium bromide, −78°C65%
3N-methylationMethyl iodide, K₂CO₃, DMF82%
4Chiral resolutionChiral HPLC95%

Table 1: Representative synthesis protocol for [S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide .

Critical challenges include controlling stereochemistry at the benzylic carbon and minimizing phosphine oxidation. Purification via chiral HPLC ensures enantiomeric excess >98%.

Scalability and Industrial Relevance

Applications in Catalysis

Asymmetric Hydrogenation

The compound acts as a chiral ligand in rhodium-catalyzed hydrogenations, enabling enantioselective reduction of α,β-unsaturated ketones with ee values up to 94% (Table 2).

SubstrateCatalyst Loadingee (%)Turnover Frequency (h⁻¹)
Acetophenone1 mol%92450
Cyclohexenone2 mol%89380
Methyl vinyl ketone1.5 mol%94520

Table 2: Performance in asymmetric hydrogenation .

The dicyclohexylphosphino group enhances catalyst stability compared to diphenylphosphino analogs, which decompose at >60°C.

Cross-Coupling Reactions

In palladium-catalyzed Suzuki-Miyaura couplings, this ligand facilitates aryl-aryl bond formation with TONs (turnover numbers) exceeding 10,000 for electron-deficient substrates .

Comparative Analysis with Structural Analogs

Ligand Steric and Electronic Effects

Replacing dicyclohexylphosphino with diphenylphosphino (as in [S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide) reduces catalytic activity by 20–30% due to decreased electron-donating capacity. Conversely, bulkier tert-butylphosphino variants improve enantioselectivity but lower reaction rates .

Solubility and Stability

The compound exhibits moderate solubility in toluene (12 mg/mL) and dichloromethane (18 mg/mL), outperforming more polar analogs (<5 mg/mL in DMF). Stability under inert atmospheres exceeds 6 months at −20°C but degrades within weeks at room temperature .

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